(1,3-Thiazol-2(3H)-ylidene)methanol
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Overview
Description
(1,3-Thiazol-2(3H)-ylidene)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazol-2(3H)-ylidene)methanol typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Thiazol-2(3H)-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(1,3-Thiazol-2(3H)-ylidene)methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Thiazol-2(3H)-ylidene)methanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the hydroxyl group.
Thiazolidine: A saturated analog of thiazole with a different ring structure.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness: (1,3-Thiazol-2(3H)-ylidene)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This functional group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .
Properties
CAS No. |
5666-36-4 |
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Molecular Formula |
C4H5NOS |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
3H-1,3-thiazol-2-ylidenemethanol |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-3,5-6H |
InChI Key |
QSFXFABNIXLXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=CO)N1 |
Origin of Product |
United States |
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